molecular formula C20H20ClFN4O2S B2938950 3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1421501-61-2

3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2938950
CAS No.: 1421501-61-2
M. Wt: 434.91
InChI Key: YMBDKXSNKQVWMM-UHFFFAOYSA-N
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Description

3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide ( 1421501-61-2) is a chemical compound with the molecular formula C20H20ClFN4O2S and a molecular weight of 434.91 g/mol . This synthetically derived small molecule features a core structure combining a pyrazole ring substituted with a cyclopentyl group and a pyridine, linked via a methylene bridge to a fluorinated and chlorinated benzenesulfonamide group. The presence of the sulfonamide moiety is of significant research interest, as sulfonamides are recognized for their high affinity as inhibitors of various metalloenzymes, particularly carbonic anhydrases . Compounds with this functional group are investigated for their potential roles in modulating physiological processes related to cerebral edema, glaucoma, and epilepsy . Furthermore, structurally related compounds based on a pyrazol-pyridine core have been identified as highly potent dual inhibitors of the PI3K and mTOR signaling pathways . These pathways are critically involved in cell growth and survival and are highly activated in human hematological malignancies, making them promising targets for therapeutic research in areas such as acute myeloid leukemia (AML) . Researchers can acquire this compound for their investigations; it is available from suppliers in various quantities, including 30 mg and 100 mg, for research purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2S/c21-18-12-17(5-6-19(18)22)29(27,28)24-13-15-11-20(14-7-9-23-10-8-14)26(25-15)16-3-1-2-4-16/h5-12,16,24H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBDKXSNKQVWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClFN5O2SC_{17}H_{19}ClFN_5O_2S with a molecular weight of approximately 397.88 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antitumor effects.

PropertyValue
Molecular FormulaC17H19ClFN5O2SC_{17}H_{19}ClFN_5O_2S
Molecular Weight397.88 g/mol
CAS Number1421501-54-3

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor activity through inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in various tumor cell lines at nanomolar concentrations .

Kinase Inhibition

The compound is believed to act as a multikinase inhibitor. In vitro studies have demonstrated its effectiveness against several kinases, including CDK4/6 and PI3K, which are critical in cell cycle regulation and survival pathways in cancer cells. The inhibitory concentration (IC50) values for these kinases are crucial for understanding the potential therapeutic window for the compound .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopentyl and pyridine moieties significantly influence the biological activity of the compound. For instance, altering substituents on the benzene ring or changing the halogen from chlorine to fluorine can enhance or diminish kinase selectivity and potency. A detailed analysis of various analogs has shown that specific structural features correlate with increased inhibitory activity against targeted kinases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 50 to 100 nM, suggesting strong potential as an anticancer agent .

In Vivo Efficacy

In vivo studies using mouse xenograft models demonstrated that treatment with the compound resulted in substantial tumor regression compared to control groups. Tumors treated with the compound showed reduced proliferation markers such as Ki67 and increased apoptosis markers, indicating effective targeting of cancerous tissues .

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazole-Based Analogs

Compound Substituents (Pyrazole) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1-cyclopentyl, 5-pyridin-4-yl ~450 (estimated) Not reported Not reported
3a 1-phenyl, 4-cyano 403.1 133–135 68
3d 1-(4-fluorophenyl), 4-cyano 421.0 181–183 71

Functional Group Impact on Bioactivity

Sulfonamide vs. Carboxamide/Carbamate Groups The target’s benzenesulfonamide moiety distinguishes it from carboxamide derivatives (e.g., 3a–3e) and carbamates (e.g., 1026080-37-4 in ). Sulfonamides are stronger electron-withdrawing groups, enhancing metabolic stability and hydrogen-bonding capacity compared to carboxamides . For instance, PF-2545920 (), a PDE10A inhibitor with a pyridinyl-pyrazole-quinoline structure, lacks a sulfonamide group but shows CNS activity via intracerebroventricular administration . The target’s sulfonamide may improve solubility or target affinity relative to carboxamides.

Fluorine and Chlorine Substituents
The 4-fluoro and 3-chloro groups on the benzenesulfonamide in the target compound likely enhance lipophilicity and resistance to oxidative metabolism, similar to fluorine’s role in 3d (4-fluorophenyl) and insecticidal compounds like Fipronil precursors () .

Conformational and Steric Effects

The cyclopentyl group in the target compound introduces conformational flexibility compared to rigid aromatic substituents in 3a–3e or 1421459-90-6 (, which has a trifluoromethoxybenzamide group). However, increased steric bulk could reduce solubility, necessitating formulation optimization.

Pharmacological Potential

While direct activity data for the target compound is unavailable, structural parallels to known bioactive molecules suggest plausible targets:

  • Kinase Inhibition : Sulfonamide-containing pyrazoles are common in kinase inhibitors (e.g., JAK/STAT inhibitors).
  • Antimicrobial Activity : Chloro/fluoro-substituted benzenesulfonamides are seen in antibacterial agents .

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